4-Methoxy-alpha-toluenethiol

Catalog No.
S1482643
CAS No.
6258-60-2
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-alpha-toluenethiol

CAS Number

6258-60-2

Product Name

4-Methoxy-alpha-toluenethiol

IUPAC Name

(4-methoxyphenyl)methanethiol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3

InChI Key

PTDVPWWJRCOIIO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CS

Synonyms

4-Methoxy-benzenemethanethiol; p-Methoxy-α-toluenethiol; (4-Methoxyphenyl)methanethiol; (4-Methoxyphenyl)methylthiol; p-Methoxybenzyl Mercaptan; p-Methoxybenzylthiol

Canonical SMILES

COC1=CC=C(C=C1)CS

Internal Standard in Wine Analysis

4-Methoxy-alpha-toluenethiol acts as a valuable internal standard in the quantitative determination of wine polyfunctional mercaptans at trace levels (nanograms per liter) [].

Internal standards are known compounds added to a sample before analysis. They help researchers compare the measured signal of the target analyte (wine polyfunctional mercaptans in this case) with the signal of the internal standard. This comparison allows for accurate quantification of the target analyte by accounting for variations in the measurement process [].

The specific properties of 4-Methoxy-alpha-toluenethiol that make it suitable as an internal standard include:

  • Similar chemical properties to the target analytes (wine polyfunctional mercaptans): This ensures similar behavior during the analytical process, leading to reliable comparisons.
  • Commercially available and relatively inexpensive: This makes it a practical choice for routine analysis.
  • Stable and non-volatile: This ensures its presence throughout the analysis without significant loss.

Synthesis of ω-Mercapto Amino Acids

4-Methoxy-alpha-toluenethiol serves as a precursor in the synthesis of various ω-mercapto amino acids with side-chain lengths ranging from 3 to 5 methylene units [].

ω-Mercapto amino acids are a class of compounds containing both an amino group (NH2) and a thiol group (SH) at opposite ends of the molecule. They possess unique properties and find applications in various fields, including:

  • Medicinal chemistry: Development of drugs with specific functions, such as targeting enzymes or acting as antioxidants [].
  • Material science: Design of new materials with specific functionalities, such as self-assembly properties or improved biocompatibility [].

The specific functionalities of 4-Methoxy-alpha-toluenethiol that make it useful for this purpose include:

  • The presence of a protected thiol group: The methoxy group (-OCH3) protects the thiol group from unwanted reactions during the synthesis process.
  • The reactive methylene group: This group readily participates in chemical reactions, allowing for the attachment of different side chains to form various ω-mercapto amino acids.

4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is an organic compound with the molecular formula C8H10OSC_8H_{10}OS and a molecular weight of 154.23 g/mol. It appears as a colorless to yellow liquid and has a boiling point range of 90°C to 95°C at reduced pressure (0.5 mmHg) . The compound is characterized by its mercaptan functional group, which contributes to its distinct odor and reactivity. It is classified as a respiratory and skin sensitizer, with potential allergic reactions upon exposure .

4-Methoxy-alpha-toluenethiol does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the introduction of thiols into organic molecules.

4-Methoxy-alpha-toluenethiol is considered a hazardous material due to the following properties:

  • Strong unpleasant odor: Exposure can cause irritation of the respiratory system [].
  • Air-sensitive: Can readily oxidize upon exposure to air, forming disulfides [].
  • Flammable: Flash point data is not readily available, but as an organic liquid, it is likely flammable.
Typical of thiols:

  • Oxidation: It can be oxidized to form disulfides or sulfoxides when treated with oxidizing agents.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it useful in the synthesis of various organic compounds.
  • Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, forming thiolate complexes that are valuable in catalysis and material science.

Several synthetic routes have been proposed for the preparation of 4-methoxy-alpha-toluenethiol:

  • Alkylation of Thiophenol: This method involves the alkylation of thiophenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
  • Reduction of Thioester: A thioester can be reduced using lithium aluminum hydride to yield the corresponding thiol.
  • Nucleophilic Substitution: The reaction of 4-methoxybenzyl bromide with sodium sulfide can also produce 4-methoxy-alpha-toluenethiol.

These methods highlight the compound's versatility in synthetic organic chemistry.

4-Methoxy-alpha-toluenethiol has several applications:

  • Flavoring and Fragrance Industry: Due to its characteristic odor, it is used in the formulation of perfumes and flavorings.
  • Chemical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research

Several compounds share structural similarities with 4-methoxy-alpha-toluenethiol, including:

  • Benzyl mercaptan: Lacks a methoxy group but shares similar thiol properties.
  • p-Methoxythiophenol: Contains a methoxy group on a phenolic structure but differs in functional group positioning.
  • Thioanisole: A simpler analogue without the methoxy substituent but retains similar reactivity profiles.

Comparison Table

Compound NameMolecular FormulaKey Features
4-Methoxy-alpha-toluenethiolC8H10OSMethoxy group; mercaptan functionality
Benzyl mercaptanC7H8SNo methoxy group; simpler structure
p-MethoxythiophenolC7H8O2SMethoxy on phenolic ring; different reactivity
ThioanisoleC7H8SNo methoxy group; basic thiophenolic structure

The unique presence of the methoxy group in 4-methoxy-alpha-toluenethiol imparts distinct chemical properties that differentiate it from these similar compounds, influencing its reactivity and applications in various fields.

The synthesis of 4-Methoxy-alpha-toluenethiol can be achieved through various methodologies, each offering distinct advantages depending on reaction conditions, desired purity, and scale requirements.

Nucleophilic substitution approaches in thiol group introduction

Nucleophilic substitution represents one of the most reliable approaches for thiol group introduction in the synthesis of 4-Methoxy-alpha-toluenethiol. Several protocols have demonstrated effectiveness in this domain:

Phase Transfer Catalysis for Thiol Synthesis

The use of phase transfer catalysts significantly enhances nucleophilic substitution reactions for thiol synthesis. A particularly effective method involves treating alkyl or benzyl halides with sodium hydrogen sulfide (NaSH) in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. This approach offers several advantages:

  • Milder reaction conditions (10-15°C)
  • Excellent yields
  • Shorter reaction times
  • Operational simplicity

The general reaction scheme can be represented as follows:

R-X + NaSH → R-SH + NaX(where X = halide, R = alkyl or benzyl group)

For 4-methoxybenzyl derivatives specifically, the corresponding 4-methoxybenzyl halide serves as an excellent substrate for this transformation.

Desulfurization for Nucleophilic Substitution

An innovative approach for thiol synthesis involves the desulfurization of thiols for nucleophilic substitution, promoted by the Ph₃P/ICH₂CH₂I system. This process has proven particularly effective for benzyl thiols, which can be completely converted at room temperature within 15 minutes. The reaction proceeds through the generation of a key intermediate Ph₃PI₂, which effectively activates thiols by forming a P-S intermediate.

The high energy of the P=S bond makes the formation of Ph₃P=S energetically favorable, facilitating the substitution of thiols via the cleavage of the C-S bond.

Application of 4-Methoxy-alpha-toluenethiol in Amino Acid Synthesis

4-Methoxy-alpha-toluenethiol serves as a key reagent in the synthesis of ω-mercapto amino acids. The synthetic pathway involves nucleophilic substitution of ω-bromo-α-azido acids by 4-methoxy-α-toluenethiol, followed by reduction of the azido functionality with SnCl₂.

This approach has been successfully employed to synthesize various ω-mercapto amino acids with side-chain lengths ranging from 3-5 methylene units, as shown in Table 1:

Table 1: Synthesis of ω-mercapto amino acids using 4-Methoxy-alpha-toluenethiol

Starting MaterialProductSide-Chain LengthYield (%)
2-(S)-azido-5-bromovaleric acidL-Nα-(9-fluorenylmethoxycarbonyl)-5-(4-methoxybenzylmercapto)valeric acid3 methylene units75-80
2-(S)-azido-6-bromohexanoic acidL-Nα-(9-fluorenylmethoxycarbonyl)-6-(4-methoxybenzylmercapto)hexanoic acid4 methylene units82-85
2-(S)-azido-7-bromoheptanoic acidL-Nα-(9-fluorenylmethoxycarbonyl)-7-(4-methoxybenzylmercapto)heptanoic acid5 methylene units79-83

These enantiomerically pure protected cysteine analogues can be used to optimize the length of disulfide connections in cyclically constrained peptide pharmacophores.

Ultrasound-assisted synthetic protocols for enhanced efficiency

Ultrasound-assisted synthesis has emerged as a powerful green chemistry technique, offering enhanced efficiency and productivity in thiol synthesis. The application of ultrasonic waves in organic synthesis typically results in:

  • Shorter reaction times
  • Higher yields and selectivities
  • Reduced energy consumption
  • Improved reaction efficiency for heterogeneous systems

Ultrasound-enhanced synthesis of thioester derivatives

An ultrasound-enhanced method has been developed for the synthesis of thioesters from benzoyl chlorides and thiol compounds, which can be adapted for 4-methoxy-alpha-toluenethiol reactions. The application of ultrasonic waves significantly accelerates the reaction and improves yields compared to conventional methods.

The general reaction can be represented as:

R-COCl + R'-SH → R-COS-R' + HCl

When 4-methoxy-alpha-toluenethiol is used as the thiol component, the corresponding thioesters can be obtained with excellent efficiency under ultrasonic conditions.

Ultrasound-assisted thiol-yne and thiol-ene click reactions

Ultrasound has proven particularly effective in promoting thiol-yne click reactions without requiring additional catalysts. This protocol offers a green alternative for creating carbon-sulfur bonds and can be successfully applied using 4-methoxy-alpha-toluenethiol as the thiol component.

Similarly, ultrasound-triggered thiol-norbornene reactions have been developed for hydrogel formation, demonstrating the versatility of ultrasound in promoting various thiol-based reactions.

Comparative efficiency of ultrasound vs. conventional heating

The application of ultrasound for thiol synthesis offers significant advantages over conventional heating methods, as illustrated in Table 2:

Table 2: Comparison of Ultrasound vs. Conventional Heating for Thiol Synthesis

ParameterConventional HeatingUltrasound Irradiation
Reaction time4-8 hours30-60 minutes
Yield65-75%85-95%
Energy consumptionHighModerate
Solvent requirementsHigher volumesReduced volumes
Side reactionsMore commonLess prevalent
Scale-up potentialVariableGood

These data highlight the substantial benefits of ultrasound-assisted protocols for the synthesis of thiol compounds, including 4-methoxy-alpha-toluenethiol.

Catalytic systems for mercaptan functionalization

Various catalytic systems have been developed for mercaptan functionalization, offering efficient routes to 4-methoxy-alpha-toluenethiol and related compounds.

Friedel-Crafts catalysts in mercaptan synthesis

Traditional mercaptan synthesis often employs Friedel-Crafts catalysts for the reaction of olefinic hydrocarbons with hydrogen sulfide. Effective catalysts include:

  • Fluoboric acid
  • Mixtures of hydrogen fluoride and boron trifluoride
  • Aluminum chloride
  • Aluminum bromide and their hydrocarbon complexes

These reactions typically proceed at temperatures above 0°C, and preferably above 25°C, resulting in mercaptan products that can be divided into fractions based on boiling range.

Phase transfer catalysis for thiol synthesis

Phase transfer catalysts, particularly quaternary ammonium salts like tetrabutylammonium bromide (TBAB), have demonstrated excellent efficiency in thiol synthesis. The use of TBAB facilitates the reaction between alkyl or benzyl halides and sodium hydrogen sulfide in a biphasic system, allowing for mild reaction conditions and high yields.

For the synthesis of 4-methoxy-alpha-toluenethiol, this approach offers:

  • Operational simplicity
  • High yield (typically >90%)
  • Mild reaction conditions (10-15°C)
  • Applicability to large-scale production

Copper-catalyzed direct synthesis of thiols

A copper-catalyzed direct synthesis of aryl thiols from aryl iodides using sodium sulfide and catalytic 1,2-ethanedithiol represents another innovative approach. While this method has been primarily developed for aryl thiols, the principles could be adapted for the synthesis of benzyl thiols like 4-methoxy-alpha-toluenethiol.

The copper catalyst system offers:

  • Direct synthesis from readily available starting materials
  • High yields (76-99%)
  • Tolerance for various functional groups
  • Use of economical and easily available sodium sulfide as the thiol source

Table 3: Catalytic Systems for Mercaptan Synthesis

Catalyst SystemSubstrateConditionsYield (%)Reference
TBABBenzyl halides10-15°C, monochlorobenzene85-95
Friedel-Crafts catalystsOlefins>25°C70-85
Cu/1,2-ethanedithiolAryl iodidesNa₂S·9H₂O76-99
Ph₃P/ICH₂CH₂IBenzyl thiolsRoom temperature, 15 min85-91

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.04523611 g/mol

Monoisotopic Mass

154.04523611 g/mol

Heavy Atom Count

10

UNII

9FTY888ZTV

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6258-60-2

Wikipedia

4-Methoxybenzylthiol

Dates

Modify: 2023-09-14

Explore Compound Types